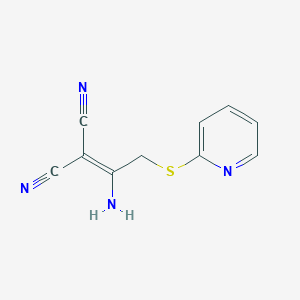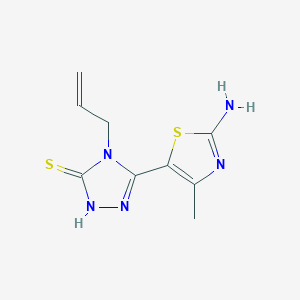![molecular formula C23H25N3O4 B2773630 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 899954-59-7](/img/structure/B2773630.png)
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes both benzamide and pyridazine moieties, making it a subject of interest for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Benzamide Core: This involves the reaction of 3,4-diethoxybenzoic acid with appropriate amines under conditions that facilitate amide bond formation.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of cyclization reactions involving ethoxy-substituted precursors.
Final Coupling: The final step involves coupling the benzamide core with the pyridazine derivative under conditions that promote the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy groups, using reagents like halogens or nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the ethoxy and pyridazine moieties.
Applications De Recherche Scientifique
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate certain enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, triggering signaling cascades that result in physiological effects.
Modulation of Gene Expression: It may influence the expression of certain genes, thereby affecting cellular functions and processes.
Comparaison Avec Des Composés Similaires
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
3,4-dimethoxy-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzamide: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.
3,4-diethoxy-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.
Propriétés
IUPAC Name |
3,4-diethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-28-20-12-10-17(15-21(20)29-5-2)23(27)24-18-9-7-8-16(14-18)19-11-13-22(26-25-19)30-6-3/h7-15H,4-6H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPLINFDXTSMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Ar,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2773550.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2773551.png)
![(4E,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2773554.png)
![7-(4-methoxyphenyl)-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2773557.png)
![1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2773558.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2773560.png)



![4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2773568.png)

